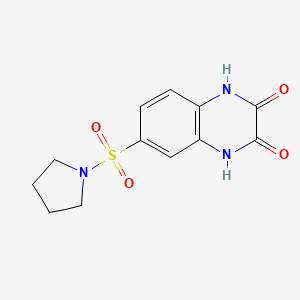![molecular formula C21H24FN3O4S B4622731 1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide
Vue d'ensemble
Description
Introduction "1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide" is a compound of interest in the field of medicinal chemistry, particularly in the development of receptor agonists and inhibitors. Its synthesis and properties are explored in several studies, contributing to our understanding of its potential applications in drug design.
Synthesis Analysis The synthesis of related benzamide derivatives, including those with a benzylsulfonyl group, often involves the introduction of polar substituents on the piperidine ring. These compounds are synthesized for specific pharmacological properties, such as their effect on gastrointestinal motility (Sonda et al., 2004).
Molecular Structure Analysis The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of N-p-Methylbenzyl benzamide, a related compound, has been analyzed, revealing important details about its molecular conformation (Juntao Luo & Wenqiang Huang, 2004).
Chemical Reactions and Properties The chemical properties of such compounds include their ability to act as receptor agonists or inhibitors. For example, benzamide derivatives have been studied for their anti-acetylcholinesterase activity, indicating their potential use in treating conditions like dementia (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Therapeutic Potential
- Compounds with benzoylguanidine structures, similar to the core structure of the queried compound, have been explored for their cardioprotective properties. These molecules show promise as adjunctive therapy in treating acute myocardial infarction due to their ability to inhibit the Na+/H+ exchanger, preserving cellular integrity during ischemic conditions (Baumgarth et al., 1997).
- Benzamide derivatives, featuring structural elements related to the queried compound, have been synthesized and evaluated for their prokinetic potential by acting as selective serotonin 4 receptor agonists. These molecules show promise in enhancing gastric emptying and defecation, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2004).
Synthetic Methodology and Chemical Behavior
- The development of novel synthetic methodologies utilizing components similar to the fluorobenzyl and methylsulfonyl moieties found in the queried compound. For example, the synthesis of fluoroaminosulfones derived from piperidine and their application in generating fluorinated analogues of biomolecules showcases the versatility of these moieties in medicinal chemistry and drug development (Prunier et al., 2013).
- A study on flubendiamide, a compound with a unique chemical structure featuring fluorinated and sulfonyl groups, similar to parts of the queried compound, highlights its use as a novel class of insecticide with high activity against lepidopterous pests. This research underscores the potential of such compounds in agricultural applications (Tohnishi et al., 2005).
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-30(28,29)25(14-15-2-6-18(22)7-3-15)19-8-4-17(5-9-19)21(27)24-12-10-16(11-13-24)20(23)26/h2-9,16H,10-14H2,1H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMGWRKQYDYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[(4-Fluorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-(2-furylmethyl)-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4622651.png)
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)
![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)
![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)